molecular formula C20H32ClNO2 B5633725 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride

4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride

Cat. No. B5633725
M. Wt: 353.9 g/mol
InChI Key: HQEQSBLJYMSSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as EPPH, is a piperidine derivative that is synthesized through a specific method. In

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is not fully understood, but studies have shown that it acts as a calcium channel blocker. This mechanism of action could explain its anti-inflammatory and analgesic properties, as calcium channels play a role in pain and inflammation signaling pathways. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the production of reactive oxygen species, which could explain its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has various biochemical and physiological effects. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and immune response. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has also been shown to inhibit the production of reactive oxygen species, which could explain its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is its good solubility in water and various solvents, which makes it a potential candidate for use in drug delivery systems. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to have low toxicity in animal studies. However, one of the limitations of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is its limited availability, as it is not commercially available and must be synthesized in the lab.

Future Directions

There are several future directions for the study of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride and its effects on various signaling pathways. Finally, the synthesis of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride could be optimized to improve its yield and availability.
In conclusion, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further studies are needed to fully understand the potential of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride and its applications in scientific research.

Synthesis Methods

The synthesis of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride involves several steps and requires specific reagents and conditions. The first step involves the reaction of 4-ethylbenzyl chloride with 1,2,5-trimethylpiperidine in the presence of sodium hydride. This reaction results in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethylpiperidine. The second step involves the reaction of the previously formed compound with propanoic acid in the presence of thionyl chloride. This reaction results in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate. The final step involves the hydrochloric acid-catalyzed reaction of the previous compound with hydrogen chloride gas, resulting in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride.

Scientific Research Applications

4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has shown potential in various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent. Studies have shown that 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related disorders. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has also been studied for its potential use in drug delivery systems, as it has been shown to have good solubility in water and various solvents.

properties

IUPAC Name

[4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-1-ium-4-yl] propanoate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c1-6-17-8-10-18(11-9-17)13-20(23-19(22)7-2)12-16(4)21(5)14-15(20)3;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQSBLJYMSSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CC([NH+](CC2C)C)C)OC(=O)CC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylbenzyl)-1,2,5-trimethyl-4-(propionyloxy)piperidinium chloride

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